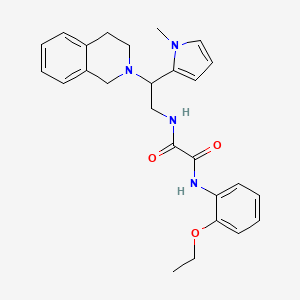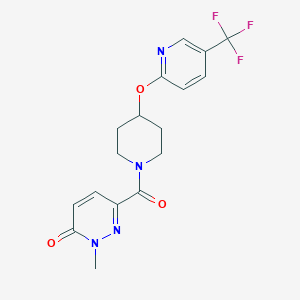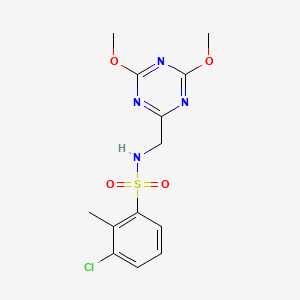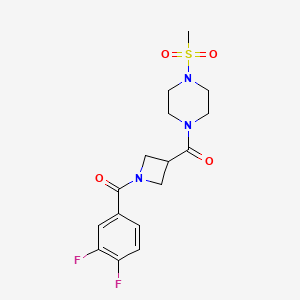![molecular formula C16H10F3NO2S B2564081 3-[3-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione CAS No. 338415-53-5](/img/structure/B2564081.png)
3-[3-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Trifluoromethyl substituted 3'-phenylspiro[3H-indole-3-2'-thiazolidine]-2,4'-(1H)-diones have been synthesized through cyclocondensation reactions. These reactions indicate significant advancements in terms of time reduction, selectivity, yield, and purity compared to traditional methods. Such compounds, including 3-[3-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione, showcase potential in chemical research due to their improved synthesis efficiency (Dandia, Saha, & Shivpuri, 1997).
- In a related study, the synthesis of N-Substituted-1,4-benzothiazinones was explored, further demonstrating the versatility of 1,3-benzothiazine derivatives in chemical synthesis and the potential for developing novel compounds (Deshmukh & Mulik, 2002).
Potential Pharmaceutical Applications
- Research on annelated 1,4-benzothiazines and 1,5-benzothiazepines, including compounds similar to this compound, indicates their potential in pharmaceutical applications. These studies suggest the possibility of these compounds influencing benzodiazepine receptor binding, which could be significant for developing new therapeutic drugs (Perioli et al., 1994).
Crystal Structure Analysis
- The structure of Droxicam, a compound closely related to this compound, was investigated using X-ray crystallography. Such studies are crucial for understanding the molecular structure and potential pharmaceutical properties of these compounds (Frigola, 1988).
Reactions and Derivatives
- The reactivity of 3-substituted 2-methylenebenzothiazolines, related to the chemical structure of interest, with various compounds to form benzothiazine derivatives has been explored. This highlights the chemical versatility and the potential for synthesizing a wide range of derivatives for various applications (Tsuge, Tanaka, Shimoharada, & Kanemasa, 1982).
Bioactive Compounds Synthesis
- Studies on the synthesis of bioactive heteroaryl thiazolidine-2,4-diones, which are structurally related to this compound, reveal potential for creating compounds with antimicrobial properties. This indicates the broader applicability of such compounds in medicinal chemistry (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methyl]-1,3-benzothiazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2S/c17-16(18,19)11-5-3-4-10(8-11)9-20-14(21)12-6-1-2-7-13(12)23-15(20)22/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFVDSKIJJYJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]ethyl methyl ether](/img/structure/B2563998.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2564000.png)
![4-Methoxy-1-methyl-5-[4-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2564001.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2564005.png)

![Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B2564008.png)






